molecular formula C11H14F2N2 B8650912 (3,4-Difluoro-phenyl)-piperidin4yl-amine

(3,4-Difluoro-phenyl)-piperidin4yl-amine

Cat. No.: B8650912
M. Wt: 212.24 g/mol
InChI Key: NXOWMCHOIDFKII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-Difluoro-phenyl)-piperidin4yl-amine is a small-molecule compound featuring a piperidine core substituted with a 3,4-difluorophenyl group via an amine linkage. The 3,4-difluoro substitution on the phenyl ring introduces electron-withdrawing effects, which may enhance binding affinity to target receptors by modulating electronic properties and steric interactions . Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as kinases, GPCRs, and neurotransmitter receptors.

Properties

Molecular Formula

C11H14F2N2

Molecular Weight

212.24 g/mol

IUPAC Name

N-(3,4-difluorophenyl)piperidin-4-amine

InChI

InChI=1S/C11H14F2N2/c12-10-2-1-9(7-11(10)13)15-8-3-5-14-6-4-8/h1-2,7-8,14-15H,3-6H2

InChI Key

NXOWMCHOIDFKII-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC2=CC(=C(C=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (3,4-Difluoro-phenyl)-piperidin4yl-amine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Reported Bioactivity/Applications Reference
This compound C₁₁H₁₄F₂N₂ 224.24 Piperidine 3,4-Difluorophenyl Hypothesized kinase inhibition
(3,5-Difluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine C₁₇H₁₉F₂N₃S 335.41 Piperidine-thienyl 3,5-Difluorophenyl, thienylmethyl Undisclosed (supplier-listed)
{[1-(3,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine C₁₃H₁₄F₂N₂ 236.26 Pyrrole 3,4-Difluorophenyl, methyl groups Supplier-listed (no bioactivity data)
(3R,4R)-1-(6-Phenylpyrimidin-4-yl)-4-(2,4,5-trifluorophenyl)piperidin-3-amine C₂₁H₂₀F₃N₅ 423.42 Piperidine-pyrimidine 2,4,5-Trifluorophenyl, pyrimidinyl Kinase inhibition (JAK2/STAT3 pathway)
(2,4-Difluorophenyl)(pyridin-3-yl)methylamine C₁₅H₁₆F₂N₂ 274.30 Pyridine 2,4-Difluorophenyl, propylamine Undisclosed (supplier-listed)

Key Structural Differences

  • Piperidine vs.
  • Fluorine Substitution Patterns : The 3,4-difluoro configuration contrasts with 2,4-difluoro () or 3,5-difluoro () analogues, affecting electronic distribution and steric bulk.

Pharmacological Implications

  • Electron-Withdrawing Effects: The 3,4-difluoro substitution may enhance binding to electron-rich pockets in enzymes compared to non-fluorinated analogues .
  • Solubility and Bioavailability : Piperidine derivatives generally exhibit moderate solubility in polar solvents (e.g., DMSO), whereas thienyl- or pyridinyl-containing compounds () may have reduced solubility due to hydrophobic moieties.
  • Kinase Inhibition: highlights that trifluorophenyl-pyrimidine-piperidine hybrids show nanomolar activity against JAK2/STAT3 pathways, suggesting that the target compound’s difluorophenyl group could similarly modulate kinase binding.

Commercial Availability and Suppliers

  • Related compounds, such as 3',4'-Difluoro-[1,1'-biphenyl]-4-amine (), are marketed for research use, indicating commercial interest in difluorophenylamine scaffolds .

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